molecular formula C11H22Br2 B14438699 2-Bromo-4-(2-bromoethyl)nonane CAS No. 79023-46-4

2-Bromo-4-(2-bromoethyl)nonane

Katalognummer: B14438699
CAS-Nummer: 79023-46-4
Molekulargewicht: 314.10 g/mol
InChI-Schlüssel: YPZWMRKOGMXXDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-(2-bromoethyl)nonane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of bromine atoms attached to a nonane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2-bromoethyl)nonane typically involves the bromination of nonane derivatives. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction proceeds through the formation of bromine radicals that selectively brominate the nonane backbone at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using bromine or N-bromosuccinimide under controlled conditions. The reaction is typically carried out in a suitable solvent such as carbon tetrachloride or chloroform, and the product is purified through distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-(2-bromoethyl)nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-(2-bromoethyl)nonane has various applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromo-4-(2-bromoethyl)nonane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can undergo further reactions to form the desired products. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, a base abstracts a proton leading to the formation of an alkene .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromoethylbenzene: Similar in structure but with a benzene ring instead of a nonane backbone.

    2-Bromo-1-phenylethane: Contains a phenyl group instead of a nonane chain.

    2-Bromo-4-methylpentane: Similar alkyl halide with a shorter carbon chain .

Uniqueness

2-Bromo-4-(2-bromoethyl)nonane is unique due to its specific substitution pattern and the presence of two bromine atoms on a nonane backbone. This structure provides distinct reactivity and potential for forming various derivatives compared to other similar compounds .

Eigenschaften

CAS-Nummer

79023-46-4

Molekularformel

C11H22Br2

Molekulargewicht

314.10 g/mol

IUPAC-Name

2-bromo-4-(2-bromoethyl)nonane

InChI

InChI=1S/C11H22Br2/c1-3-4-5-6-11(7-8-12)9-10(2)13/h10-11H,3-9H2,1-2H3

InChI-Schlüssel

YPZWMRKOGMXXDL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(CCBr)CC(C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.